molecular formula C26H32N2O6 B3956356 diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate)

diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate)

Cat. No. B3956356
M. Wt: 468.5 g/mol
InChI Key: CABAQZWAZHBNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate), also known as DEEPB, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DEEPB is a bis-imine compound that contains two phenyl groups and two ethyl ester groups.

Mechanism of Action

The mechanism of action of diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) is not well understood, but it is believed to involve the formation of a coordination complex with metal ions. The resulting complex can then interact with various substrates, leading to the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) have not been extensively studied. However, it has been shown to have low toxicity in vitro, indicating that it may have potential as a drug candidate.

Advantages and Limitations for Lab Experiments

One advantage of using diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) in lab experiments is its high stability, which allows for easy handling and storage. Additionally, diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) is a versatile ligand that can be used in various reactions. However, one limitation of diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate). One area of interest is the development of new metal catalysts that use diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) as a ligand. Additionally, the use of diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) in the synthesis of new metal-organic frameworks with unique properties is an area of active research. Finally, the study of diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) as a potential drug candidate for the treatment of cancer and other diseases is an area of great interest.

Scientific Research Applications

Diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) has been studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. In catalysis, diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) has been used as a ligand for metal catalysts, which have shown high activity and selectivity in various reactions. In material science, diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) has been used as a building block for the synthesis of metal-organic frameworks, which have shown promising applications in gas storage, separation, and catalysis. In medicinal chemistry, diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate) has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

ethyl 4-[N-[2-(N-(4-ethoxy-4-oxobutanoyl)anilino)ethyl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-3-33-25(31)17-15-23(29)27(21-11-7-5-8-12-21)19-20-28(22-13-9-6-10-14-22)24(30)16-18-26(32)34-4-2/h5-14H,3-4,15-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABAQZWAZHBNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N(CCN(C1=CC=CC=C1)C(=O)CCC(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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